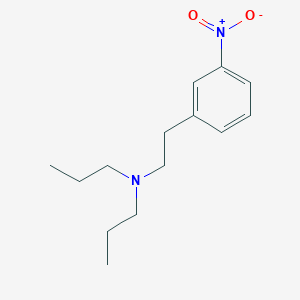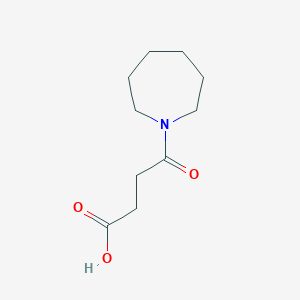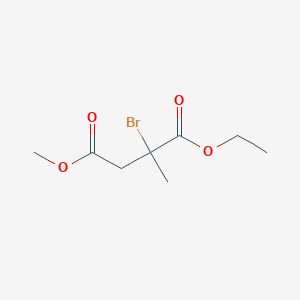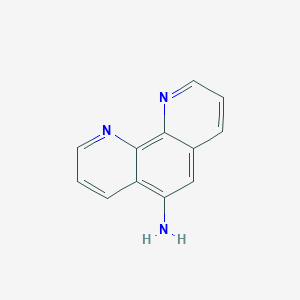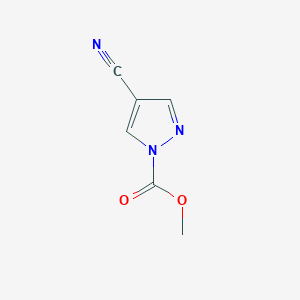
methyl 4-cyano-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-1H-pyrazole-1-carboxylate (MPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. MPC is a pyrazole derivative that is commonly used as a building block for the synthesis of various bioactive compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-1H-pyrazole-1-carboxylate has been extensively used as a building block for the synthesis of various bioactive compounds, including antitumor, anti-inflammatory, and antimicrobial agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, methyl 4-cyano-1H-pyrazole-1-carboxylate has been used as a ligand for the preparation of metal complexes that exhibit interesting catalytic properties.
Wirkmechanismus
The mechanism of action of methyl 4-cyano-1H-pyrazole-1-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. methyl 4-cyano-1H-pyrazole-1-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
Methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. methyl 4-cyano-1H-pyrazole-1-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. In addition, methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-cyano-1H-pyrazole-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility as a building block for the synthesis of various bioactive compounds. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-cyano-1H-pyrazole-1-carboxylate. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a catalyst for various organic reactions. Additionally, the development of new synthetic methods for the preparation of methyl 4-cyano-1H-pyrazole-1-carboxylate and its derivatives could lead to the discovery of new bioactive compounds with improved properties.
Synthesemethoden
Methyl 4-cyano-1H-pyrazole-1-carboxylate can be synthesized through a two-step process, starting from the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole-1-carboxylic acid hydrazide. This intermediate is then treated with ethyl chloroformate and potassium carbonate to obtain methyl 4-cyano-1H-pyrazole-1-carboxylate. The yield of methyl 4-cyano-1H-pyrazole-1-carboxylate synthesis is typically high, and the purity can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
149139-44-6 |
|---|---|
Produktname |
methyl 4-cyano-1H-pyrazole-1-carboxylate |
Molekularformel |
C6H5N3O2 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
methyl 4-cyanopyrazole-1-carboxylate |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)9-4-5(2-7)3-8-9/h3-4H,1H3 |
InChI-Schlüssel |
JTZGEDHYRIBKOX-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C=C(C=N1)C#N |
Kanonische SMILES |
COC(=O)N1C=C(C=N1)C#N |
Synonyme |
1H-Pyrazole-1-carboxylicacid,4-cyano-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



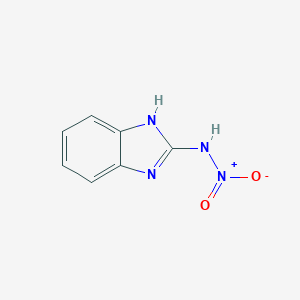
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
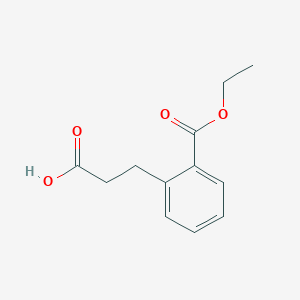
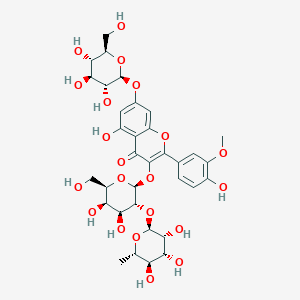
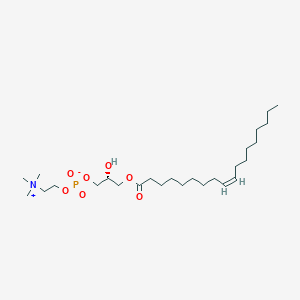
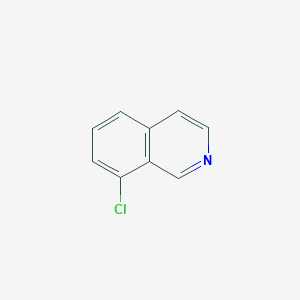
![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
